molecular formula C11H11N3O2 B1488932 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1339655-63-8

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No. B1488932
CAS RN: 1339655-63-8
M. Wt: 217.22 g/mol
InChI Key: NXOMGTCNHIOPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid is a derivative of 1,2,4-triazole . It is a part of a class of compounds that have been synthesized and studied for their potential anticancer properties .


Synthesis Analysis

The synthesis of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid and its derivatives involves several steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid and its derivatives is established by NMR and MS analysis . The exact structure of this specific compound is not provided in the search results.

Scientific Research Applications

Anticancer Agents

1,2,4-Triazole derivatives have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines and some compounds have shown cytotoxic activity . The mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme, a possible target, have been studied .

Antimicrobial Agents

Compounds derived from 1,2,4-triazoles have demonstrated antimicrobial activities . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Antibacterial Agents

1,2,4-Triazole derivatives have also been linked to antibacterial properties . They have been used in the development of new drugs to combat bacterial infections .

Antifungal Agents

1,2,4-Triazoles are known for their antifungal properties . They have been used in the development of antifungal drugs such as ketoconazole and fluconazole .

Antiviral Agents

1,2,4-Triazole derivatives have been used in the development of antiviral drugs . For example, ribavirin, a drug used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases, contains a 1,2,4-triazole ring .

Antitumor Agents

1,2,4-Triazole derivatives have shown antitumor activity . They have been used in the development of new drugs to combat various types of tumors .

Inhibitors of Cytochrome P450 14α-demethylase (CYP51)

1,2,4-Triazole derivatives have been used as inhibitors of cytochrome P450 14α-demethylase (CYP51) . CYP51 is an enzyme involved in the biosynthesis of sterols and is a target for antifungal and antiprotozoal drugs .

Agricultural Science

1,2,4-Triazole derivatives have been used in agricultural science as potent fungicides, herbicides, and insecticides . Their unique structure and broad-spectrum biological activities make them effective in controlling various pests and diseases .

Safety and Hazards

The safety of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid and its derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Specific hazards related to this compound are not mentioned in the search results.

Future Directions

The results indicate that 1,2,4-triazole benzoic acid hybrids, which include 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9-12-10(14-13-9)7-3-5-8(6-4-7)11(15)16/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOMGTCNHIOPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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